(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol, with the molecular formula and a molecular weight of 224.61 g/mol, is a significant compound in organic chemistry. It is classified as an organic compound belonging to the family of trifluoromethylbenzenes, which are known for their diverse applications in pharmaceuticals and agrochemicals. The compound is recognized for its potential role as a pharmaceutical intermediate, particularly in the development of chemokine receptor antagonists .
The synthesis of (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be achieved through several methods, primarily focusing on asymmetric reduction processes. One notable method involves the bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to yield (R)-1-[4-(trifluoromethyl)phenyl]ethanol, which can subsequently be chlorinated to form the target compound.
Another approach includes asymmetric transfer hydrogenation techniques, which utilize specific catalysts to facilitate the conversion of precursor compounds into the desired alcohol form .
The synthesis typically requires controlled conditions to ensure high yields and selectivity. For instance, using chiral catalysts can enhance enantioselectivity during the reduction steps. The reaction conditions, such as temperature and pressure, are critical parameters that influence the efficiency of the synthesis.
The molecular structure of (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol features a chloro group and a trifluoromethyl group attached to a phenyl ring. The stereochemistry is defined by the presence of one chiral center at the carbon atom adjacent to the hydroxyl group.
The compound can undergo various chemical reactions typical for alcohols and halides. Notably, it can participate in nucleophilic substitution reactions due to the presence of the chloro group. This property makes it a valuable intermediate in synthetic organic chemistry.
The nucleophilic substitution reactions can be facilitated under mild conditions using suitable nucleophiles. Additionally, oxidation reactions may convert (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol into corresponding carbonyl compounds or acids .
As a member of the trifluoromethylbenzene class, (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol is implicated in various biochemical pathways that affect pharmaceutical activity. Its mechanism of action is often linked to its ability to interact with specific biological targets.
Research indicates that similar compounds have shown efficacy in modulating chemokine receptors, which are crucial in immune responses and inflammation . The trifluoromethyl group contributes to the lipophilicity and metabolic stability of these compounds.
The compound typically appears as a colorless liquid or solid depending on purity and environmental conditions. Its melting point and boiling point data are essential for handling and storage.
Key chemical properties include:
Relevant data includes its reactivity profile with nucleophiles and electrophiles, which is crucial for synthetic applications .
(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol serves as an important intermediate in pharmaceutical synthesis, particularly in developing drugs targeting chemokine receptors involved in various diseases including cancer and inflammatory disorders. Its unique structural features allow for modifications that enhance biological activity and selectivity .
Asymmetric transfer hydrogenation (ATH) represents a cornerstone methodology for synthesizing enantiomerically pure (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol. This approach utilizes hydrogen donors like formic acid-triethylamine mixtures or HCO₂H/HCOONa systems to reduce the prochiral ketone precursor, 2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-one (CAS: 95727-89-2), under mild reaction conditions [2]. The trifluoromethyl group's strong electron-withdrawing nature enhances carbonyl electrophilicity, enabling high conversion rates (>95%) at ambient temperatures [5]. ATH's principal advantage lies in its exceptional enantioselectivity, with optimized systems achieving >98% ee for the R-enantiomer by exploiting chiral catalyst pocket discrimination of prochiral faces [5].
Industrial implementations employ continuous hydrogenation reactors with in-line chiral HPLC monitoring (e.g., Chiralpak AD-H columns) to dynamically adjust residence times and maintain enantiomeric excess above 99%. The reaction typically achieves completion within 2-5 hours at 50°C, significantly reducing energy requirements compared to high-pressure hydrogenation [5]. Catalyst loading has been optimized to 0.15-0.5 mol% through substrate-catalyst binding studies that minimize wasteful metal utilization while maintaining kinetic efficiency.
Table 1: Performance Metrics of ATH for R-Enantiomer Synthesis
Hydrogen Source | Temperature (°C) | Reaction Time (h) | ee (%) | Conversion (%) |
---|---|---|---|---|
HCO₂H/NEt₃ | 50 | 3.5 | 98.5 | >99 |
HCO₂Na | 40 | 5.0 | 97.2 | 98 |
iPrOH/KOH | 82 | 12.0 | 95.7 | 97 |
The stereochemical outcome of the reduction is predominantly governed by chiral ligands coordinated to transition metal centers. Industry and academic research have converged on Ir(III) and Ru(II) complexes with N-sulfonylated diamine ligands as optimal catalytic systems for this specific substrate [5]. These ligands enforce a well-defined chiral environment through:
Notably, (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)-derived Ir catalysts achieve 99:1 R:S selectivity through a concerted six-membered transition state where the trifluoromethylphenyl group occupies a pseudo-axial orientation [5]. Recent ligand innovations incorporate fluorinated ponytails (e.g., -CH₂C₆F₁₃) to improve catalyst recyclability via fluorous phase separation, reducing metal contamination in the product below 5 ppm .
Table 2: Ligand-Metal Complex Performance Comparison
Ligand Class | Metal Center | S/C Ratio | ee (%) | TOF (h⁻¹) |
---|---|---|---|---|
TsDPEN | Ir(III) | 750 | 99.2 | 420 |
(S,S)-Ph-Phosferrox | Ru(II) | 500 | 98.7 | 380 |
CF₃-modified TsDPEN | Ir(III) | 2000 | 98.9 | 510 |
Jacobsen thiourea | Ru(II) | 1200 | 97.5 | 290 |
Scaling the synthesis of (1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS: 1072105-58-8) requires addressing three critical process parameters: catalyst efficiency, product isolation, and thermal stability. Commercial production utilizes fixed-bed reactors with immobilized chiral catalysts on SiO₂-TiO₂ hybrid supports, enabling continuous operation for >400 hours without significant enantioselectivity decay [1] [5]. Reaction workup employs multi-stage membrane filtration (0.22 μm PTFE membranes) followed by low-temperature crystallization (2-8°C) to obtain the crystalline product in 95% purity (confirmed by chiral GC and qNMR) without chromatography [1].
Critical process improvements include:
Production facilities implement real-time PAT (Process Analytical Technology) monitoring via FTIR and Raman spectroscopy to track carbonyl conversion (>99.5% completion required) and enantiomeric excess simultaneously. This integrated approach reduces batch-to-batch variability to <1.5% ee deviation while achieving space-time yields of 5.8 kg/m³·h [1] [5].
Table 3: Industrial Process Optimization Parameters
Process Parameter | Laboratory Scale | Pilot Scale | Production Scale |
---|---|---|---|
Batch Volume | 0.5 L | 200 L | 2500 L |
Cycle Time | 8 h | 12 h | 18 h |
Yield (isolated) | 78% | 83% | 91% |
Purity (chiral) | 96.5% | 97.8% | 99.0% |
Catalyst Productivity | 200 g product/g cat | 980 g product/g cat | 3200 g product/g cat |
Comprehensive Compound Data
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0